molecular formula C19H17N3O4S B1574518 NI 57

NI 57

Cat. No.: B1574518
M. Wt: 383.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent and selective BRPF bromodomain inhibitor (Kd values are 31, 108 and 408 nM, for BRPF1B, 2 and 3, respectively. Exhibits >32-fold selectivity for BRPFs over BRD9 and other non-Class IV bromodomains.

Scientific Research Applications

Production and Utilization in Nuclear Medicine

  • A Novel Method for 57/Ni and 57/Co Production: The research by Suryanto and Kambali (2018) presented a novel method for producing 57 Ni and 57 Co radioisotopes using cyclotron-generated secondary neutrons. These radioisotopes are crucial in nuclear medicine, specifically in the synthesis of radiopharmaceuticals and radiotherapy. This method showed promising results for obtaining higher radioactivity yield in the production of these isotopes (Suryanto & Kambali, 2018).

Nuclear Physics and Material Studies

  • One-Neutron Knockout from 57 Ni: Yurkewicz et al. (2006) investigated the single-particle structure of 57 Ni through the 9 Be ( 57 Ni, 56 Ni+γ)X reaction. Their study provided insights into the level structure of 56 Ni, essential for understanding nuclear reactions and properties of nickel isotopes (Yurkewicz et al., 2006).
  • Study of the NATNI(P, X)57NI Process: Sonck et al. (1998) measured cross-sections for proton-induced nuclear processes on natural nickel leading to 57 Ni production. This research has implications for monitoring proton beams in nuclear physics (Sonck et al., 1998).

Neuroscientific Applications

  • Selective Distribution of the 57 kDa Neural Intermediate Filament Protein: Brody, Ley, and Parysek (1989) studied the CNS distribution of the 57 kDa neural intermediate filament protein (NIFP), revealing its extensive array in specific brain regions. This research contributes to our understanding of neural structures and functions (Brody, Ley, & Parysek, 1989).

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.42

Synonyms

4-Cyano-N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-methoxybenzene-1-sulfonamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.